molecular formula C26H24O2 B14432087 2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran CAS No. 79888-89-4

2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran

Katalognummer: B14432087
CAS-Nummer: 79888-89-4
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: BYLAZKOINIZMLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran is a complex organic compound belonging to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes and ketones in the presence of a base catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of halogenated derivatives

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-3-methyl-2-phenyl-4,6-diphenyl-2H-pyran
  • 2-Methoxy-3-methyl-2-(4-chlorophenyl)-4,6-diphenyl-2H-pyran
  • 2-Methoxy-3-methyl-2-(4-methoxyphenyl)-4,6-diphenyl-2H-pyran

Uniqueness

2-Methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenyl-2H-pyran is unique due to its specific substituents, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

79888-89-4

Molekularformel

C26H24O2

Molekulargewicht

368.5 g/mol

IUPAC-Name

2-methoxy-3-methyl-2-(4-methylphenyl)-4,6-diphenylpyran

InChI

InChI=1S/C26H24O2/c1-19-14-16-23(17-15-19)26(27-3)20(2)24(21-10-6-4-7-11-21)18-25(28-26)22-12-8-5-9-13-22/h4-18H,1-3H3

InChI-Schlüssel

BYLAZKOINIZMLC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2(C(=C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.